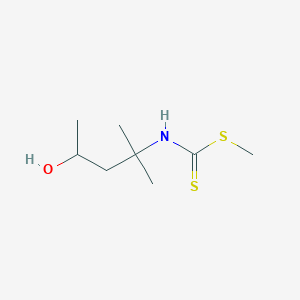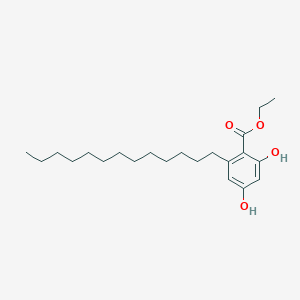
Ethyl 2,4-dihydroxy-6-tridecylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,4-dihydroxy-6-tridecylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two hydroxyl groups and a long tridecyl chain attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dihydroxy-6-tridecylbenzoate typically involves the esterification of 2,4-dihydroxy-6-tridecylbenzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures.
化学反応の分析
Types of Reactions
Ethyl 2,4-dihydroxy-6-tridecylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Ethyl 2,4-dihydroxy-6-tridecylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
作用機序
The mechanism of action of Ethyl 2,4-dihydroxy-6-tridecylbenzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The long tridecyl chain can interact with lipid membranes, potentially altering their properties and affecting cellular processes.
類似化合物との比較
Similar Compounds
Ethyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with a shorter alkyl chain.
Ethyl 2,4-dihydroxybenzoate: Lacks the long tridecyl chain.
Methyl 2,4-dihydroxy-6-tridecylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its long tridecyl chain, which imparts distinct physical and chemical properties. This long chain can enhance the compound’s hydrophobicity, making it more suitable for applications in non-polar environments.
特性
CAS番号 |
61621-63-4 |
|---|---|
分子式 |
C22H36O4 |
分子量 |
364.5 g/mol |
IUPAC名 |
ethyl 2,4-dihydroxy-6-tridecylbenzoate |
InChI |
InChI=1S/C22H36O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16-19(23)17-20(24)21(18)22(25)26-4-2/h16-17,23-24H,3-15H2,1-2H3 |
InChIキー |
GUMBCHHQLPXONA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



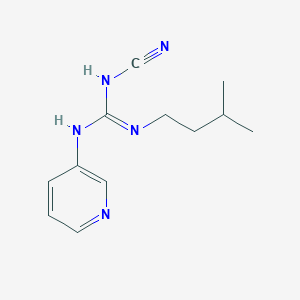
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)
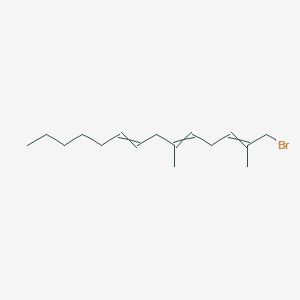
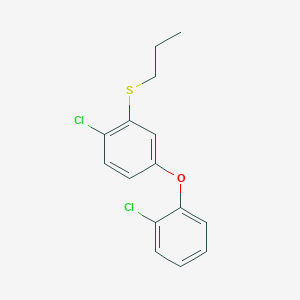
![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
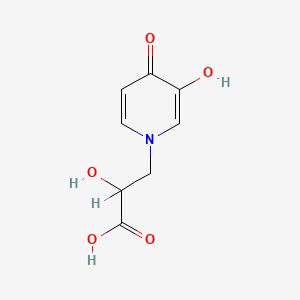
![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)
